2-(4-methoxy-1H-indol-3-yl)acetonitrile

Catalog No.
S006506
CAS No.
4837-74-5
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methoxy-1H-indol-3-yl)acetonitrile

CAS Number

4837-74-5

Product Name

2-(4-methoxy-1H-indol-3-yl)acetonitrile

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)acetonitrile

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3

InChI Key

DHOVDDVYXBMXDM-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=CN2)CC#N

Synonyms

(4-Methoxy-1H-indol-3-yl)-acetonitrile

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC#N

Description

The exact mass of the compound 2-(4-methoxy-1H-indol-3-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Structure and Properties

2-(4-methoxy-1H-indol-3-yl)acetonitrile, also known as 4-methoxy-3-(2-cyanoethyl)indole, is an organic molecule containing indole and acetonitrile subunits. Indole is a bicyclic aromatic organic compound found in many natural substances, while acetonitrile is a simple organic solvent.

  • PubChem: provides a depiction of the molecule's structure and some basic physicochemical properties.

Potential Research Applications

  • Medicinal Chemistry: Due to the presence of the indole ring, which is found in many biologically active molecules, 2-(4-methoxy-1H-indol-3-yl)acetonitrile could be investigated for potential medicinal properties. This might involve studying its interaction with specific enzymes or receptors in the body.
  • Material Science: The aromatic rings and cyanoethyl group in the molecule could potentially give it interesting properties for material science applications. For instance, researchers might explore its suitability for use in organic electronics or other functional materials.

2-(4-Methoxy-1H-indol-3-yl)acetonitrile is a compound characterized by its unique molecular structure, which includes an indole moiety substituted with a methoxy group and a cyano group. The indole structure is known for its stability and biological significance, often serving as a core structure in various pharmaceuticals. The methoxy group at the 4-position enhances the electron-donating properties of the indole, potentially influencing its reactivity and biological interactions.

Typical of indole derivatives, including:

  • Electrophilic Substitution: The presence of the methoxy group makes the indole more reactive towards electrophiles, allowing for substitutions at various positions on the indole ring.
  • Nitration and Halogenation: The methoxy group can direct electrophilic attacks to specific positions on the indole, facilitating reactions such as nitration or halogenation.
  • Formation of Amides: The cyano group can undergo hydrolysis to form carboxylic acids, enabling further transformations into amides or other derivatives .

2-(4-Methoxy-1H-indol-3-yl)acetonitrile exhibits notable biological activities. Indole derivatives are often associated with various pharmacological effects, including:

  • Anticancer Properties: Some studies suggest that compounds with indole structures can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Indoles may modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
  • Neuroprotective Effects: Certain indole derivatives have shown promise in protecting neuronal cells from damage .

The synthesis of 2-(4-methoxy-1H-indol-3-yl)acetonitrile can be achieved through various methods:

  • Condensation Reactions: The compound can be synthesized via condensation between 4-methoxyindole and acetonitrile in the presence of appropriate catalysts or reagents.
  • Multi-step Synthesis: Starting from simpler indole derivatives, multi-step synthetic routes involving functionalization and substitution can lead to the desired compound.
  • One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that streamline the synthesis of complex indole derivatives .

The applications of 2-(4-methoxy-1H-indol-3-yl)acetonitrile span various fields:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting cancer, inflammation, and neurodegenerative diseases.
  • Chemical Research: As a versatile building block, it can be utilized in synthesizing other complex molecules in organic chemistry.
  • Material Science: Indole derivatives are explored in developing new materials due to their unique electronic properties .

Interaction studies involving 2-(4-methoxy-1H-indol-3-yl)acetonitrile focus on its binding affinity to various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors (e.g., formyl peptide receptors) reveal its potential therapeutic applications.
  • Enzyme Inhibition Studies: Understanding its role as an inhibitor or modulator of enzymes involved in disease pathways is crucial for assessing its medicinal value .

Several compounds share structural similarities with 2-(4-methoxy-1H-indol-3-yl)acetonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-MethoxyindoleIndole with a methoxy group at position 4Serves as a precursor for various derivatives
5-MethoxyindoleIndole with a methoxy group at position 5Exhibits different reactivity patterns
2-(1H-Indol-3-yl)acetonitrileIndole substituted at position 2Potentially different biological activities
3-(4-Methoxyphenyl)indoleIndole with a para-methoxyphenyl substituentEnhanced electronic properties

These compounds highlight the uniqueness of 2-(4-methoxy-1H-indol-3-yl)acetonitrile through its specific substitution pattern and potential applications in medicinal chemistry.

XLogP3

1.7

Other CAS

4837-74-5

Wikipedia

4-Methoxyindole-3-acetonitrile

Dates

Modify: 2023-09-12

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